molecular formula C19H14N2O2 B11220800 3-(1H-benzimidazol-2-yl)-8-(prop-2-en-1-yl)-2H-chromen-2-one

3-(1H-benzimidazol-2-yl)-8-(prop-2-en-1-yl)-2H-chromen-2-one

Cat. No.: B11220800
M. Wt: 302.3 g/mol
InChI Key: DFLPBEWQFUXKQB-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-8-(prop-2-en-1-yl)-2H-chromen-2-one: is a complex organic compound that features a benzimidazole moiety fused to a chromenone structure with a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-8-(prop-2-en-1-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes:

    Formation of Benzimidazole: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Chromone Synthesis: The chromone core can be synthesized via the cyclization of 2-hydroxyacetophenone derivatives.

    Coupling Reaction: The final step involves coupling the benzimidazole and chromone moieties, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the chromone moiety, converting it to dihydrochromone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and chromone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and catalysts such as palladium or copper are commonly employed.

Major Products Formed

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Dihydrochromone derivatives.

    Substitution: Various substituted benzimidazole and chromone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-benzimidazol-2-yl)-8-(prop-2-en-1-yl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, owing to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic potential. Its structural features enable it to bind to various biological targets, making it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its chromone moiety imparts desirable optical properties, making it useful in the production of fluorescent materials.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-8-(prop-2-en-1-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity or modulating their function. The benzimidazole moiety is known to interact with DNA and proteins, while the chromone structure can participate in redox reactions, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-benzimidazol-2-yl)-2H-chromen-2-one: Lacks the prop-2-en-1-yl substituent, which may affect its reactivity and biological activity.

    8-(prop-2-en-1-yl)-2H-chromen-2-one: Lacks the benzimidazole moiety, which is crucial for its interaction with biological targets.

    3-(1H-benzimidazol-2-yl)-2H-chromen-2-one derivatives: Various derivatives with different substituents can exhibit different chemical and biological properties.

Uniqueness

The uniqueness of 3-(1H-benzimidazol-2-yl)-8-(prop-2-en-1-yl)-2H-chromen-2-one lies in its combined structural features. The presence of both benzimidazole and chromone moieties, along with the prop-2-en-1-yl group, provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in research and industry.

Properties

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-8-prop-2-enylchromen-2-one

InChI

InChI=1S/C19H14N2O2/c1-2-6-12-7-5-8-13-11-14(19(22)23-17(12)13)18-20-15-9-3-4-10-16(15)21-18/h2-5,7-11H,1,6H2,(H,20,21)

InChI Key

DFLPBEWQFUXKQB-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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